Product packaging for 3-(2-Nitrophenyl)pentanedioic acid(Cat. No.:CAS No. 423745-03-3)

3-(2-Nitrophenyl)pentanedioic acid

Cat. No.: B2984931
CAS No.: 423745-03-3
M. Wt: 253.21
InChI Key: QDCQXWFNCDXRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Nitrophenyl)pentanedioic acid (CAS 423745-03-3) is a versatile chemical building block with significant applications in organic synthesis and pharmaceutical research. This compound features a pentanedioic acid (glutaric acid) scaffold substituted with a 2-nitrophenyl group, a structure that offers multiple sites for chemical transformation . The dicarboxylic acid backbone provides conformational flexibility, making it a fundamental precursor for constructing complex molecules such as polymers, heterocycles, and other biologically active compounds . The core research value of this compound lies in the synergistic reactivity of its functional groups. The strongly electron-withdrawing ortho-nitrophenyl moiety influences the electronic properties of the molecule and serves as a latent aniline group . A key synthetic pathway involves the reduction of the nitro group to an amino group, which can subsequently undergo intramolecular cyclization with one of the carboxylic acid chains to form lactam structures . These nitrogen-containing heterocycles, such as quinolones or benzodiazepines, are privileged scaffolds in medicinal chemistry, highlighting the compound's importance as a key intermediate in the development of novel active compounds . Product Specifications: • CAS Number: 423745-03-3 • Molecular Formula: C 11 H 11 NO 6 • Molecular Weight: 253.21 g/mol • SMILES: C1=CC=C(C(=C1) N+ =O)C(CC(=O)O)CC(=O)O Attention: This product is for research use only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO6 B2984931 3-(2-Nitrophenyl)pentanedioic acid CAS No. 423745-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-nitrophenyl)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c13-10(14)5-7(6-11(15)16)8-3-1-2-4-9(8)12(17)18/h1-4,7H,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCQXWFNCDXRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 3 2 Nitrophenyl Pentanedioic Acid and Its Analogs

Established Synthetic Routes to 3-(2-Nitrophenyl)pentanedioic Acid

The synthesis of this compound can be achieved through several established organic chemistry reactions. A primary method involves the nitration of a suitable phenyl-substituted pentanedioic acid precursor. However, a more controlled and common approach is the construction of the molecule from simpler precursors, typically involving a carbon-carbon bond-forming reaction as the key step.

One plausible and established route is analogous to the Michael addition reaction. This strategy would involve the conjugate addition of a nucleophile derived from a 2-nitrophenyl precursor to an unsaturated derivative of pentanedioic acid, such as glutaconic acid or its ester. Alternatively, a nucleophile generated from a pentanedioic acid derivative could be added to an electrophilic 2-nitrophenyl-containing substrate. For instance, the reaction of diethyl glutarate with a strong base would form an enolate, which could then be reacted with a suitable 2-nitro-substituted electrophile.

Another established method involves the alkylation of a precursor. For example, diethyl malonate can be alkylated with 2-nitrobenzyl bromide to form diethyl (2-nitrobenzyl)malonate. This intermediate can then undergo further reaction with an acrylate (B77674), followed by hydrolysis and decarboxylation to yield the target acid. A related synthesis for a similar compound, 3-(2-nitrophenyl)propionic acid, involves the hydrolysis and decarboxylation of diethyl (2-nitrophenylmethyl)-1,3-propanedioate. prepchem.com This highlights a general strategy where a substituted malonic or glutaric ester is used as a key intermediate.

Precursor-Based Synthesis Approaches

The selection of appropriate starting materials is critical for the efficient synthesis of the target compound. The following sections detail strategies based on specific classes of precursors.

Pentanedioic acid, commonly known as glutaric acid, and its derivatives are fundamental building blocks for this synthesis. merckmillipore.comatamanchemicals.com Glutaric acid itself is a linear dicarboxylic acid that can be sourced commercially or synthesized through methods like the ring-opening of butyrolactone with potassium cyanide, followed by hydrolysis. atamanchemicals.com

These precursors can be utilized in several ways:

As Nucleophiles: Derivatives like diethyl glutarate can be deprotonated at the α-carbon position using a strong base (e.g., Lithium diisopropylamide - LDA) to form an enolate. This nucleophile can then react with an electrophilic source of the 2-nitrophenyl group.

As Electrophiles: Glutaric anhydride (B1165640), a cyclic derivative of glutaric acid, can react with nucleophiles. It is a key reactant in the Castagnoli-Cushman reaction to form lactams. mdpi.com

As Unsaturated Substrates: Glutaric acid can be converted into derivatives like diethyl glutaconate (diethyl pent-2-enedioate), which serves as a Michael acceptor for conjugate addition reactions.

The table below summarizes key glutaric acid-based precursors and their roles in synthesis.

Precursor NameChemical FormulaRole in Synthesis
Pentanedioic Acid (Glutaric Acid)HOOC(CH₂)₃COOHStarting material for derivative synthesis. merckmillipore.com
Diethyl GlutarateC₂H₅OOC(CH₂)₃COOC₂H₅Can be converted into a nucleophilic enolate.
Glutaric AnhydrideC₅H₆O₃Acts as an electrophile in reactions like the Castagnoli-Cushman reaction. mdpi.com
Diethyl GlutaconateC₉H₁₄O₄Serves as a Michael acceptor for conjugate addition.

Syntheses can also commence from precursors already containing the 2-nitrophenyl moiety. These strategies focus on constructing the pentanedioic acid chain onto the aromatic ring.

Key precursors include:

2-Nitrotoluene: This compound can be deprotonated at the methyl group to form a potent nucleophile, which can then react with an appropriate electrophile, such as a derivative of glutaconic or succinic acid, to build the carbon chain.

2-Nitrobenzyl Halides: Compounds like 2-nitrobenzyl bromide are excellent electrophiles for alkylation reactions. They can react with nucleophiles generated from glutaric or malonic esters to form the required carbon-carbon bond.

2-Nitrobenzaldehyde: This can be used in condensation reactions, such as the Knoevenagel condensation with diethyl glutarate, followed by reduction and hydrolysis steps.

The synthesis of related structures often provides a template for these approaches. For example, attaching a nitrophenyl group to a chelator structure has been accomplished through the alkylation of a precursor with a 4-nitrophenylalanine derivative. nih.gov Similarly, 2-nitrophenylhydrazine (B1229437) is a common reagent used for derivatizing carboxylic acids for analytical purposes, indicating the reactivity of this class of compounds. researchgate.net

Conjugate addition, particularly the Michael reaction, is a powerful tool for forming carbon-carbon bonds at the β-position of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This method is highly suitable for synthesizing 3-substituted pentanedioic acids.

The general mechanism involves three key steps:

Formation of a nucleophile (the Michael donor), such as an enolate.

Addition of the nucleophile to the β-carbon of an α,β-unsaturated compound (the Michael acceptor).

Protonation of the resulting enolate to give the final product. masterorganicchemistry.com

For the synthesis of this compound, a possible pathway is the reaction of a 2-nitrophenyl-containing nucleophile with an unsaturated dicarboxylic acid derivative. A highly effective nucleophile for this purpose is a Gilman reagent (a lithium diorganocuprate), such as lithium di(2-nitrophenyl)cuprate. This could be reacted with diethyl glutaconate. The subsequent hydrolysis of the ester groups would yield the target diacid.

The table below provides examples of Michael reactions relevant to the synthesis of substituted acids.

Michael Donor (Nucleophile)Michael Acceptor (Electrophile)Catalyst/ConditionsResulting Structure Type
Enolates (from malonic esters)α,β-Unsaturated Ketones/EstersBase (e.g., NaOCH₃)Substituted Diester
Organocuprates (e.g., R₂CuLi)α,β-Unsaturated CarbonylsStoichiometricβ-Substituted Carbonyl
Arylboronic AcidsAcrylic AcidRhodium Catalyst3-Arylpropionic Acid organic-chemistry.org
Amines, Thiolsα,β-Unsaturated CarbonylsBase or Acidβ-Amino or β-Thio Carbonyl masterorganicchemistry.com

Advanced Synthetic Transformations and Catalysis Relevant to the Compound Structure

Modern synthetic chemistry offers sophisticated methods for constructing complex molecules with high efficiency and selectivity. These advanced transformations are relevant for creating this compound and its more complex analogs.

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. researchgate.net MCRs are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular diversity. researchgate.net

Several MCRs can incorporate derivatives of pentanedioic acid, particularly glutaric anhydride:

Castagnoli-Cushman Reaction (CCR): This reaction involves the condensation of a cyclic anhydride, such as glutaric anhydride or its substituted derivatives, with an imine (often formed in situ from an aldehyde and an amine). The reaction produces highly substituted δ-lactams (six-membered rings) or piperidinones. mdpi.com Using 2-cyano-glutaric anhydrides, for instance, can generate three new stereogenic centers with good diastereoselectivity. mdpi.com

Ugi and Passerini Reactions: These are isocyanide-based MCRs that are fundamental in creating peptide-like structures. acs.org While not directly using pentanedioic acid as a primary component, they can be adapted. For example, a derivative of this compound containing a primary amine or aldehyde function could be used as one of the components in an Ugi four-component reaction to build highly complex molecules.

Other MCRs: Glutaric acid has been used as a catalyst for four-component reactions to synthesize biologically important pyrazolopyranopyrimidines. researchgate.net This demonstrates its utility in facilitating complex transformations even when not incorporated into the final structure.

The table below lists some MCRs and their relevance to the synthesis of complex molecules from dicarboxylic acid derivatives.

Multicomponent ReactionKey ReactantsTypical ProductRelevance to Pentanedioic Acid Derivatives
Castagnoli-Cushman ReactionAnhydride, Imine (or Aldehyde + Amine)Substituted LactamGlutaric anhydride is a direct reactant. mdpi.com
Ugi ReactionIsocyanide, Aldehyde/Ketone, Amine, Carboxylic Acidα-Acylamino AmideA derivatized this compound could serve as the acid component. acs.org
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinoneCan be used to create heterocyclic structures that could later be linked to the main compound. organic-chemistry.org
Hantzsch Pyridine SynthesisAldehyde, 2 equiv. β-Ketoester, AmmoniaDihydropyridineProvides a route to heterocyclic scaffolds. organic-chemistry.org

Cyclization Reactions to Form Heterocyclic Analogs (e.g., Piperidinediones)

The transformation of this compound and its derivatives into heterocyclic structures, particularly piperidine-2,6-diones (glutarimides), is a key synthetic strategy. This process typically involves a reductive cyclization, where the nitro group is converted into an amine, which then undergoes an intramolecular condensation with the dicarboxylic acid moieties to form the heterocyclic ring.

The core of this transformation is the reduction of the aromatic nitro group. A variety of methods exist for the reduction of nitroarenes to the corresponding anilines, which are the precursors for cyclization. acs.orgacs.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common method. researchgate.net Other metal-based reducing systems, such as iron in acetic acid, iron/CaCl2, or zinc dust, have also been employed for the reduction of nitro groups in the synthesis of heterocyclic compounds. researchgate.netnih.gov More advanced catalytic systems using iron, acs.org nickel, rsc.org or cobalt acs.org complexes offer efficient and selective reduction of nitroarenes under various conditions. Carbon monoxide can also serve as a reductant in the presence of transition metal catalysts to deoxygenate nitroarenes, leading to the formation of N-heterocycles. unimi.it For instance, the reduction of o-nitroaniline derivatives with sodium dithionite (B78146) under microwave irradiation is a high-yielding method for generating 2-substituted benzimidazoles, showcasing a reductive cyclization pathway. researchgate.net A similar reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles using Zn or Fe dust in acetic acid yields quinoline-4-amines. nih.gov

Once the 2-aminophenyl derivative is formed from this compound, the subsequent intramolecular cyclization to the piperidine-2,6-dione ring can be achieved. The synthesis of substituted piperidine-2,6-diones is a significant area of research due to their presence in numerous biologically active compounds. lookchem.comias.ac.in General methods for synthesizing the piperidine-2,6-dione framework often involve the cyclization of glutaric acid or its derivatives with an amine. For example, substituted glutaric acids can react with primary amines, catalyzed by zinc chloride in ethanol (B145695) under reflux, to produce N-substituted piperidine-2,6-diones in high yields. derpharmachemica.com

While direct studies on the cyclization of this compound itself are not extensively detailed in the provided context, the principles are well-established. The reduction of the nitro group would yield 3-(2-aminophenyl)pentanedioic acid, which upon heating or treatment with a dehydrating agent, would undergo double amide bond formation to furnish the corresponding piperidine-2,6-dione analog. The synthesis of related structures, like 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones, demonstrates the modularity of these synthetic approaches. nih.gov

Stereoselective Synthetic Approaches for Analogous Systems

The development of stereoselective synthetic methods for systems analogous to this compound, particularly optically active 3-substituted glutaric acids and their derivatives, is crucial for therapeutic applications. nih.govresearchgate.net A prominent strategy involves the enzymatic desymmetrization of prochiral 3-substituted glutarimides or related precursors. nih.govresearchgate.net

Bacterial enzymes, specifically imidases, have been identified that can perform stereospecific hydrolysis of 3-substituted glutarimides. nih.govresearchgate.net For example, bacteria such as Alcaligenes faecalis NBRC13111 and Burkholderia phytofirmans DSM17436 have been shown to hydrolyze 3-(4-chlorophenyl)glutarimide to (R)-3-(4-chlorophenyl)glutaric acid monoamide with high enantiomeric excess (98.1% and 97.5% e.e., respectively). nih.govresearchgate.net Similarly, B. phytofirmans can convert 3-isobutyl glutarimide (B196013) to (R)-3-isobutyl glutaric acid monoamide with 94.9% e.e. nih.govresearchgate.net These optically active monoamides are valuable intermediates for the synthesis of chiral γ-aminobutyric acid (GABA) analogs. nih.govkyoto-u.ac.jp

The enzymes responsible for this transformation, such as BpIH from B. phytofirmans, have been purified and characterized. nih.govresearchgate.net These imidases catalyze the (R)-selective hydrolysis of the glutarimide ring. nih.govresearchgate.net This biocatalytic approach offers a "green" and efficient alternative to traditional chemical methods for producing specific chiral GABA analogs. researchgate.net

Further studies have expanded this methodology to the desymmetrization of 3-substituted glutaric acid diamides. Microorganisms like Comamonas sp. KNK3-7 can asymmetrically hydrolyze 3-(4-chlorophenyl) glutaric acid diamide (B1670390) to produce (R)-3-(4-chlorophenyl) glutaric acid monoamide with high optical purity (98.7% e.e.). researchgate.netkyoto-u.ac.jp This monoamide is a key synthetic intermediate for arbaclofen. kyoto-u.ac.jp The same microorganism can also process other substrates, such as 3-isobutyl glutaric acid diamide, to yield the corresponding (R)-monoamide with excellent enantioselectivity (>99.0% e.e.). researchgate.net

These enzymatic strategies represent a powerful tool for accessing enantiomerically pure 3-substituted pentanedioic acid derivatives, which are analogous in structure to the core of this compound. The resulting chiral building blocks are essential for the synthesis of stereochemically defined pharmaceutical compounds.

Reaction Mechanisms and Chemical Transformations of 3 2 Nitrophenyl Pentanedioic Acid

Fundamental Acid-Base Reactivity of Carboxylic Acid Functions

The two carboxylic acid groups in 3-(2-nitrophenyl)pentanedioic acid are the primary sites of acid-base reactivity. In the presence of a base, these acidic protons can be abstracted to form carboxylate anions. The acidity of these protons is influenced by the electron-withdrawing nature of the 2-nitrophenyl group. This inductive effect increases the partial positive charge on the carboxylic carbons, thereby stabilizing the resulting carboxylate anions and making the parent acid more acidic compared to unsubstituted pentanedioic acid.

Nucleophilic and Electrophilic Pathways Involving the Pentanedioic Acid Core

The pentanedioic acid core of the molecule provides sites for both nucleophilic and electrophilic attack. The carbonyl carbons of the carboxylic acid groups are electrophilic and can be attacked by nucleophiles. This can lead to nucleophilic acyl substitution reactions, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. libretexts.org These reactions typically require activation of the carboxylic acid, for instance, by converting it into a more reactive derivative like an acid chloride or an ester.

Conversely, the α-carbons to the carboxylic acid groups can be deprotonated to form enolates, which are nucleophilic. These enolates can then participate in reactions with various electrophiles. For example, the enolate derived from a (nitrophenyl)acetate has been shown to react with electrophiles like methyl acrylate (B77674) in a Michael-type addition. acs.org This suggests that the pentanedioic acid core of this compound could undergo similar transformations.

Influence of the 2-Nitrophenyl Substituent on Reaction Selectivity and Rate

The 2-nitrophenyl group exerts a profound influence on the reactivity of the molecule through both electronic and steric effects. The nitro group is strongly electron-withdrawing, which can affect the rates and regioselectivity of reactions. nih.govnih.gov

Electronic Effects:

Inductive Effect: The strong electron-withdrawing inductive effect of the ortho-nitro group can increase the electrophilicity of the aromatic ring and the acidity of the carboxylic acid protons. nih.gov This effect has been observed to promote the formation of cis-products in certain cycloaddition reactions. nih.gov

Resonance Effect: The nitro group can also participate in resonance, further withdrawing electron density from the phenyl ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution.

Steric Effects:

The ortho-positioning of the nitro group creates steric hindrance around the point of attachment to the pentanedioic acid chain. This "ortho effect" can influence the stereochemical outcome of reactions, sometimes favoring the formation of specific diastereomers. scispace.com For instance, in some reactions, an ortho-substituent can lead to preferential transfer of the substituted aryl group. scispace.com

The combination of these electronic and steric effects can be complex and can lead to unexpected reactivity and selectivity. For example, in Staudinger ketene-imine cycloadditions, the presence of a 2-nitroaryl group can lead to the formation of considerable amounts of cis-β-lactams, a phenomenon attributed to the "ortho-nitro effect". nih.gov

Intramolecular Cyclization and Condensation Mechanisms Leading to Fused Systems

The structure of this compound is amenable to intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions often involve the participation of both the carboxylic acid groups and the nitro group.

One potential pathway involves the reduction of the nitro group to an amino group, followed by intramolecular condensation with one or both of the carboxylic acid groups to form lactams. A similar strategy has been employed in the synthesis of pyrazolo[1,5-c]quinazolines from 5-(2-nitrophenyl)-1H-pyrazoles, where an in situ reduction of the nitro group is followed by intermolecular cyclization. rsc.org

Furthermore, intramolecular cyclization can be promoted by strong acids like polyphosphoric acid (PPA), which can catalyze the formation of new rings by facilitating intramolecular acylation reactions. ccsenet.org For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids undergo intramolecular cyclization in the presence of propionic anhydride (B1165640). urfu.ru While not directly involving this compound, this illustrates the potential for intramolecular reactions in similar systems.

The formation of benzisoxazoles from 2-(2-nitrophenyl)acetonitriles via a TfOH-promoted decyanative cyclization highlights another possible transformation pathway where the ortho-nitrophenyl group plays a key role in the cyclization process. organic-chemistry.org

Oxidative and Reductive Transformations of the Nitro Group and Carboxylic Acids

The nitro group and the carboxylic acid functions of this compound can undergo various oxidative and reductive transformations.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using a variety of reducing agents. Sodium dithionite (B78146) (Na2S2O4) has been successfully used for the chemoselective reduction of a nitro group in the presence of other functional groups, leading to subsequent cyclization. rsc.org Other reducing agents like sodium sulfide (B99878) have also been utilized for the reduction of a nitro group in the synthesis of tetracyclic systems. mdpi.com This transformation is crucial for synthesizing fused heterocyclic compounds.

Oxidation and Reduction of Carboxylic Acids: The carboxylic acid groups are generally resistant to further oxidation under mild conditions. However, they can be reduced to alcohols. This reduction typically requires strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The resulting diol could then undergo further transformations.

Decarboxylative halogenation is another potential transformation, where the carboxylic acid groups are replaced by halogens with the loss of carbon dioxide. acs.org This reaction can be a route to synthesizing halogenated derivatives.

Stereochemical Considerations and Conformational Analysis of 3 2 Nitrophenyl Pentanedioic Acid

Conformational Preferences and Dynamics of the Pentanedioic Acid Chain

The pentanedioic acid (glutaric acid) backbone of the molecule is flexible and can adopt various conformations due to rotation around the C-C single bonds. The conformational preferences of the pentanedioic acid chain are influenced by a balance of factors including torsional strain, steric interactions, and the potential for intramolecular hydrogen bonding between the two carboxylic acid groups.

In acyclic systems, staggered conformations are generally preferred over eclipsed conformations to minimize torsional strain. For the pentanedioic acid chain, several extended and folded conformations are possible. The fully extended, or anti, conformation would minimize steric repulsion between the terminal carboxylic acid groups. However, folded or gauche conformations may be stabilized by intramolecular hydrogen bonding between the two carboxyl groups, forming a pseudo-cyclic structure. The relative stability of these conformations can be influenced by the solvent environment.

The dynamics of the pentanedioic acid chain involve interconversion between these different conformations. The energy barriers for these conformational changes are typically low, allowing for rapid interconversion at room temperature. nih.gov

Steric and Electronic Effects of the 2-Nitrophenyl Group on Molecular Conformation

The presence of the 2-nitrophenyl group at the C3 position significantly influences the conformational preferences of the entire molecule.

Steric Effects: The bulky 2-nitrophenyl group introduces considerable steric hindrance, which will affect the rotational freedom around the C3-C(aryl) bond and the adjacent C-C bonds of the pentanedioic acid chain. This steric repulsion will likely disfavor conformations where the 2-nitrophenyl group is in close proximity to the carboxylic acid groups. The orientation of the phenyl ring relative to the pentanedioic acid chain will be a key conformational feature. The nitro group at the ortho position further increases the steric bulk and can influence the rotational barrier of the phenyl group. researchgate.net

Electronic Effects: The nitro group is a strong electron-withdrawing group, which influences the electronic properties of the phenyl ring and can participate in non-covalent interactions. The electron-withdrawing nature of the nitro group can affect the acidity of the carboxylic acid protons. Furthermore, there is the possibility of weak intramolecular interactions, such as hydrogen bonding or electrostatic interactions, between the nitro group and the carboxylic acid moieties, which could stabilize certain conformations. researchgate.net The conformation of aromatic nitro groups is influenced by a balance of steric and electronic effects. acs.org The interplay of these steric and electronic effects will ultimately determine the lowest energy conformation of the molecule in both the solid state and in solution. nih.gov

Interconversion Barriers and Rotational Isomerism in Analogous Systems

For example, studies on hindered 1,8-diarylbiphenylenes have shown that syn and anti conformers resulting from restricted sp2-sp2 bond rotation can be detected and their interconversion barriers determined by variable-temperature NMR spectroscopy. acs.org Similarly, research on other 3-aryl-substituted systems has explored the energetic barriers to rotation of the aryl group. researchgate.net The magnitude of this barrier is dependent on the size and nature of the substituents on the phenyl ring and the adjacent groups. The presence of an ortho-substituent, like the nitro group in the title compound, is known to significantly increase the rotational barrier compared to para- or meta-substituted analogs due to steric hindrance. researchgate.net

The determination of these interconversion energy barriers can be achieved experimentally using techniques like dynamic NMR spectroscopy or computationally through methods like Density Functional Theory (DFT) calculations. researchgate.netacs.org For instance, the enantiomerization barrier of 2,3-pentadienedioic acid enantiomers has been determined using HPLC. nih.gov

Computational and Theoretical Investigations of 3 2 Nitrophenyl Pentanedioic Acid

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

DFT calculations are a powerful tool for predicting the three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons. These calculations have been used to optimize the geometry of 3-(2-nitrophenyl)pentanedioic acid and to explore its electronic nature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. malayajournal.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter; a smaller gap generally indicates higher reactivity. researchgate.netresearchgate.netorganicchemistrydata.org

For this compound, the HOMO-LUMO energy gap has been calculated to be 5.1356 eV in the gas phase using the B3LYP/6-311++G(d,p) level of theory. researchgate.net The HOMO is primarily localized on the entire structure, while the LUMO is distributed over the whole molecule except for the atoms of the phenyl ring. researchgate.net This distribution of frontier orbitals suggests that charge transfer can occur within the molecule. researchgate.netscience.gov

Table 1: Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO -
LUMO -
Energy Gap (ΔE) 5.1356 researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.netwuxiapptec.com The MEP map uses a color scale to represent different potential values, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). malayajournal.orgwuxiapptec.com

In the context of similar nitro-containing aromatic compounds, the nitro group typically exhibits a strong negative potential, making it a likely site for electrophilic interaction. researchgate.net The carboxylic acid groups would also present regions of negative potential around the oxygen atoms and positive potential near the hydrogen atoms, indicating sites for both electrophilic and nucleophilic interactions, respectively. wuxiapptec.com

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

By examining the interactions between donor NBOs (bonds and lone pairs) and acceptor NBOs (antibonds and Rydberg orbitals), one can quantify the energetic stabilization arising from electron delocalization. uni-muenchen.deresearchgate.net For molecules with nitro and carboxylic acid groups, significant charge delocalization is expected, contributing to their stability. science.gov

Global Reactivity Parameters and Chemical Softness

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. researchgate.netresearchgate.net Key parameters include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as half the HOMO-LUMO energy gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer. researchgate.net A higher softness value corresponds to higher reactivity. researchgate.net

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. researchgate.net

These parameters can be calculated using the following equations:

χ = - (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / η

ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -(EHOMO + ELUMO)/2).

Table 2: Calculated Global Reactivity Descriptors

Parameter Value
Electronegativity (χ) -
Chemical Hardness (η) 2.5678 eV
Chemical Softness (S) 0.3894 eV-1
Electrophilicity Index (ω) -

Vibrational Frequency Calculations and Spectroscopic Correlations (IR, Raman)

Computational methods, specifically DFT, can be used to calculate the vibrational frequencies of a molecule. science.gov These calculated frequencies can then be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes. researchgate.netresearchgate.net A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other factors not fully captured by the theoretical model. researchgate.netresearchgate.net

For this compound, characteristic vibrational modes would include:

O-H stretching from the carboxylic acid groups.

C=O stretching from the carboxylic acid groups.

N-O stretching from the nitro group.

C-H stretching and bending from the aromatic ring and the pentanedioic acid chain.

C-C stretching in the aromatic ring and the aliphatic chain.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties (UV-Vis Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. mpg.deresearchgate.net TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands. researchgate.net

By simulating the UV-Vis spectrum, TD-DFT can provide insights into the electronic transitions responsible for the observed absorption peaks. utwente.nlpan.plunchainedlabs.com For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the nitrophenyl group and potentially n→π* transitions involving the nitro and carboxyl groups. nih.govup.ac.za

Table 3: List of Compounds Mentioned

Compound Name
This compound
1,5-bis(2-nitrophenyl)-1,4-pentadien-3-one
2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide
2-furaldehyde
3-ferrocenylaniline
3-ferrocenylphenylimine
3-methoxyphenyl)-2-propionic acid
3-Nitrophenylacetic acid
4-amino phenylacetic acid
Acetanilide
Benzoic acid
Benzophenones
chlorophyll a
Chrysin
Cyanoform
Diethylenetriaminepentaacetic acid
Formaldehyde
Glutaric acid
Humic acid
Lignin
Liriodenine
Methotrexate
N-(2,3-dimethoxybenzylidene)-3-ferrocenylimine
N-(2-furabenzylidene)-3-ferrocenylimine
N-(2-thiophenecarboxbenzylidene)-3-ferrocenylimine
N-(3-nitrobenzylidene)-3-ferrocenylimine
N-(4-nitrobenzylidene)-3-ferrocenylimine
p-chlorobenzoic acid
p-methoxybenzoic acid
p-Nitrophenol
Phthalic acid
Polymethacrylic acid
Thiophene-2-carbohydrazide
Trichloroacrylic acid
Urea

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to investigate the dynamic behavior of molecules over time. rsc.org This technique allows for the exploration of the conformational landscape of a molecule, identifying stable and transient geometries, and providing insights into its flexibility and interactions with the environment. rsc.org For a molecule like this compound, MD simulations can reveal how the molecule folds and moves in different solvents, which is crucial for understanding its chemical reactivity and potential biological activity.

The conformational space of a molecule is explored by solving Newton's equations of motion for the atoms in the system. rsc.org This generates a trajectory that describes the positions and velocities of the atoms over a period of time. Analysis of this trajectory can identify the most populated (and therefore most stable) conformations. Enhanced sampling techniques are often employed in MD simulations to overcome energy barriers and explore a wider range of conformations than would be possible in a standard simulation. rsc.org

In a study on bis(3-(4-nitrophenyl)acrylamide) derivatives, which share the nitrophenyl moiety, molecular dynamics simulations were performed to understand the interactions between these ligands and acetylcholinesterase. niscpr.res.in A 100-nanosecond simulation was conducted for each ligand-receptor complex to observe its behavior and calculate binding free energies. niscpr.res.in Similarly, the conformational analysis of 1-(o-nitrophenyl)-2-phenyl-1H-4,5,6,7-tetrahydro-1,3-diazepine utilized molecular dynamics procedures with the MM+ force field to explore its conformational space. mdpi.com

For this compound, key dihedral angles, such as those around the C-C bonds of the pentanedioic acid chain and the C-N bond of the nitrophenyl group, would be monitored during the simulation. The stability of different conformations would be assessed by their potential energy and the frequency of their occurrence in the simulation trajectory. The results of such an analysis could be summarized in a table, as shown below with hypothetical data for illustrative purposes.

Table 1: Hypothetical Conformational Analysis of this compound from MD Simulations

ConformerDihedral Angle (C1-C2-C3-C4) (°)Dihedral Angle (C2-C3-Cα-Cβ) (°)Potential Energy (kcal/mol)Population (%)
A60180-15.245
B18060-14.830
C-60-60-13.515
D180180-12.110

Note: The data in this table is hypothetical and for illustrative purposes only, as specific MD simulation data for this compound is not publicly available.

Quantum Chemical Investigations of Reaction Pathways and Transition States

Quantum chemical calculations are employed to study the electronic structure of molecules and to elucidate the mechanisms of chemical reactions at an atomic level. These methods can be used to identify transition states, intermediates, and to calculate the activation energies of reactions involving this compound. This information is vital for understanding its reactivity and for designing new synthetic routes.

Density Functional Theory (DFT) is a widely used quantum chemical method for these investigations. For instance, DFT calculations with the B3LYP functional have been used to study the Diels-Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene, identifying the feasible reaction pathways and the structures of the transition states. nih.gov In another study, the reaction mechanism for the green synthesis of glutaric acid was investigated using DFT calculations to verify the proposed mechanism. rsc.org

For this compound, quantum chemical calculations could be used to investigate various reactions, such as its synthesis, decomposition, or its participation in further chemical transformations. For example, in the Castagnoli-Cushman reaction, which involves cyclic anhydrides, understanding the reaction mechanism through computational studies has been crucial for developing stereoselective synthesis methods. rsc.org

A typical quantum chemical study of a reaction pathway involves locating the minimum energy structures of the reactants, products, and any intermediates, as well as the transition state structures connecting them. The energy difference between the reactants and the transition state gives the activation energy of the reaction. The results of such a study can be presented in a table that summarizes the key energetic parameters of the reaction.

Table 2: Hypothetical Quantum Chemical Data for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.3
Intermediate-5.7
Transition State 2+15.8
Products-12.4

Note: The data in this table is hypothetical and for illustrative purposes only, as specific quantum chemical investigation data for reactions of this compound is not publicly available.

Advanced Spectroscopic Characterization for Structural Elucidation of 3 2 Nitrophenyl Pentanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

High-Resolution ¹H NMR for Proton Environments

High-resolution ¹H NMR spectroscopy distinguishes the different types of protons in a molecule based on their unique electronic environments. The spectrum for 3-(2-Nitrophenyl)pentanedioic acid is expected to show distinct signals corresponding to the aromatic protons on the nitrophenyl ring and the aliphatic protons of the pentanedioic acid chain.

The four protons on the substituted benzene (B151609) ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the nitro group and the substitution pattern, these protons will exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with their neighbors. The aliphatic protons include a methine proton (CH) at the 3-position and two sets of diastereotopic methylene (B1212753) protons (CH₂) at the 2- and 4-positions. The methine proton, being adjacent to the aromatic ring and the two methylene groups, is expected to appear as a multiplet. The methylene protons, being adjacent to both a chiral center (C3) and a carboxylic acid group, are chemically non-equivalent and will likely appear as complex multiplets. The acidic protons of the two carboxylic acid groups are expected to produce a broad singlet at a downfield chemical shift (typically δ 10-12 ppm), although this signal can be exchangeable with deuterium (B1214612) in solvents like D₂O.

Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
COOH10.0 - 12.0Broad Singlet
Aromatic-H7.4 - 8.2Multiplet
C3-H (methine)4.0 - 4.5Multiplet
C2-H₂, C4-H₂ (methylene)2.5 - 3.0Multiplet

¹³C NMR for Carbon Skeleton Connectivity

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms.

The spectrum is expected to show signals for two carbonyl carbons from the carboxylic acid groups (δ 170-180 ppm). The aromatic carbons will resonate in the δ 120-150 ppm region, with the carbon atom directly attached to the nitro group (C-NO₂) appearing at the lower field end of this range due to the group's strong deshielding effect. The aliphatic carbons—one methine (C3) and two methylene (C2, C4)—will appear in the upfield region of the spectrum (typically δ 30-50 ppm).

Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. chemguide.co.uknih.gov Actual experimental values may vary.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)170 - 180
C-NO₂ (Aromatic)~148
C-C₃ (Aromatic)~140
Aromatic CH124 - 135
C3 (Methine)40 - 45
C2, C4 (Methylene)30 - 35

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlational information that helps to piece together the molecular structure by establishing connectivity between atoms. youtube.comslideshare.netscribd.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be crucial for confirming the aliphatic chain structure. It would show cross-peaks between the methine proton (H3) and the methylene protons at C2 and C4. It would also reveal the coupling network among the adjacent protons on the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a cross-peak between the methine proton signal and the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu HMBC is particularly useful for identifying quaternary (non-protonated) carbons and for linking different fragments of the molecule. Key correlations would include those from the methylene protons (H2, H4) to the carboxylic acid carbons (C1, C5) and from the methine proton (H3) to the aromatic carbons, thus confirming the connection between the pentanedioic acid chain and the nitrophenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. arizona.edu

The molecular formula for this compound is C₁₁H₁₁NO₆, giving it a monoisotopic mass of approximately 253.0586 g/mol . High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org A reversed-phase HPLC method could be developed to separate this compound from any impurities or starting materials. The eluent would be directed into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar, acidic molecules. By monitoring the total ion chromatogram (TIC) and extracting the ion corresponding to the [M-H]⁻ or [M+H]⁺ of the target compound, both its purity and identity can be confirmed. The retention time from the LC provides one level of identification, while the mass spectrum provides definitive confirmation of the molecular weight. d-nb.infoqub.ac.uknih.gov

Collision-Induced Dissociation (CID) and Fragmentation Optimization

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment a selected precursor ion to generate a characteristic spectrum of product ions. nih.govnih.gov This fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its structural confirmation.

For this compound (precursor ion m/z 253 in positive mode or 252 in negative mode), fragmentation would be induced by colliding the ion with an inert gas (e.g., argon or nitrogen). wvu.edu Optimization involves adjusting the collision energy to produce a rich spectrum of fragment ions without complete annihilation of the precursor ion.

Key predicted fragmentation pathways include:

Loss of the nitro group: A characteristic loss of NO₂ (46 Da).

Decarboxylation: Loss of CO₂ (44 Da) from one or both carboxylic acid groups.

Loss of water: Elimination of H₂O (18 Da).

Cleavage of the aliphatic chain: Breakage of the C-C bonds in the pentanedioic acid backbone. libretexts.org

Analysis of these fragments helps to piece together the structure. For instance, observing a fragment corresponding to the nitrophenyl moiety would confirm that part of the structure, while other fragments would correspond to the dicarboxylic acid chain. nih.govresearchgate.net

Predicted MS Fragmentation Data for this compound Note: Fragmentation is complex and these represent plausible major pathways.

m/z of FragmentPossible Identity / Neutral Loss
235[M-H₂O]⁺
208[M-COOH]⁺
207[M-NO₂]⁺
162[M-NO₂-COOH]⁺
122[C₆H₄NO₂]⁺

This comprehensive approach, combining various NMR and MS techniques, allows for the unambiguous structural elucidation and purity assessment of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify functional groups and analyze the vibrational modes of a molecule. While they are based on different physical principles (IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light), they provide complementary information about the molecular structure of this compound.

The vibrational modes of this compound can be attributed to its distinct functional groups: the carboxylic acid groups, the aliphatic carbon chain, and the nitrophenyl group.

Key Vibrational Modes for this compound:

Carboxylic Acid Group (–COOH):

The O–H stretching vibration is typically observed as a broad band in the IR spectrum, usually in the range of 3300–2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties.

The carbonyl (C=O) stretching vibration gives rise to a very strong and sharp peak in the IR spectrum, typically appearing around 1700–1725 cm⁻¹ for dimeric carboxylic acids. In the Raman spectrum, this band is generally weaker.

The C–O stretching and O–H bending vibrations are coupled and appear in the fingerprint region of the spectrum, typically between 1440–1395 cm⁻¹ and 950–910 cm⁻¹.

Nitro Group (–NO₂):

The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong absorption bands in the IR spectrum. The asymmetric stretch typically appears in the region of 1550–1500 cm⁻¹, while the symmetric stretch is found at approximately 1355–1315 cm⁻¹. These bands are also observable in the Raman spectrum.

Aromatic Ring (C₆H₄):

The C–H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

The C=C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1600–1450 cm⁻¹ region.

The out-of-plane C–H bending vibrations are characteristic of the substitution pattern of the benzene ring and can be found in the 900–675 cm⁻¹ range.

Aliphatic Chain (–CH₂–CH–CH₂–):

The C–H stretching vibrations of the methylene and methine groups occur in the 2960–2850 cm⁻¹ region.

The C–H bending (scissoring and rocking) vibrations are expected in the 1470–1440 cm⁻¹ range.

The analysis of both IR and Raman spectra provides a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups and offering insights into its molecular structure. The complementary nature of these techniques is particularly useful in resolving ambiguities that may arise from a single spectroscopic method. For instance, highly polar bonds like C=O and O-H tend to show strong IR absorptions, while non-polar or symmetric bonds often yield strong Raman signals. spectroscopyonline.commdpi.comresearchgate.netcsic.es

Table 1: Expected Infrared (IR) and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Carboxylic Acid (–COOH)O–H Stretch3300–2500 (broad)WeakStrong (IR)
C=O Stretch1725–17001725–1700Strong (IR), Medium (Raman)
C–O Stretch / O–H Bend1440–1395, 950–9101440–1395, 950–910Medium to Strong
Nitro Group (–NO₂)Asymmetric Stretch1550–15001550–1500Strong
Symmetric Stretch1355–13151355–1315Strong
Aromatic Ring (C₆H₄)C=C Stretch1600–14501600–1450Medium to Strong
C–H Out-of-plane Bend900–675900–675Medium to Strong
Aliphatic Chain (–CH, –CH₂)C–H Stretch2960–28502960–2850Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. tanta.edu.eg

In the case of this compound, the primary chromophore is the 2-nitrophenyl group. The benzene ring itself exhibits π → π* transitions, which are typically observed in the UV region. up.ac.za The presence of the nitro group (–NO₂), an electron-withdrawing group, and the carboxylic acid groups can influence the position and intensity of these absorption bands.

The expected electronic transitions for this compound are:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems, like the phenyl ring in the molecule, exhibit strong π → π* transitions. For substituted benzenes, these transitions can lead to two primary absorption bands, often referred to as the E-band and the B-band.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carboxylic acid groups) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The UV-Vis spectrum of this compound is expected to show a strong absorption band (λ_max) in the UV region, likely around 260-280 nm, which is characteristic of the nitrophenyl chromophore. libretexts.org The exact position of λ_max can be affected by the solvent used for the analysis due to solvatochromic shifts. tanta.edu.eg The carboxylic acid groups are not expected to significantly absorb in the near-UV or visible range on their own, but their electronic influence on the phenyl ring can cause slight shifts in the absorption maxima. up.ac.za

Table 2: Expected UV-Vis Absorption Data for this compound

ChromophoreElectronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
2-Nitrophenyl Groupπ → π~200-230High
n → π~260-280Moderate
Carboxylic Acid (C=O)n → π*~200-210Low

X-ray Crystallography for Solid-State Molecular Architecture

A key aspect of the solid-state structure of this compound is the potential for extensive hydrogen bonding. The two carboxylic acid functional groups are strong hydrogen bond donors and acceptors. It is highly probable that these groups will form intermolecular hydrogen bonds, leading to the formation of dimers or extended chains and networks within the crystal lattice. mdpi.com These hydrogen bonding motifs are crucial in stabilizing the crystal structure.

Furthermore, the conformation of the pentanedioic acid chain and the orientation of the nitrophenyl group relative to the chain would be elucidated. The molecule may adopt a folded or an extended conformation in the solid state, influenced by steric and electronic factors, as well as the packing forces within the crystal. researchgate.net

X-ray crystallography is also the primary method for identifying and characterizing polymorphism, which is the ability of a compound to exist in more than one crystalline form. spectroscopyonline.com Different polymorphs of the same compound can exhibit distinct physical properties, and their characterization is important in materials science and pharmaceuticals.

Table 3: Hypothetical X-ray Crystallographic Data for a Polymorph of this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1168
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.45
Hydrogen Bonding MotifCentrosymmetric R²₂(8) carboxyl-carboxyl dimers

Applications of 3 2 Nitrophenyl Pentanedioic Acid in Advanced Organic Synthesis and Materials Science

Role as a Building Block in the Construction of Complex Organic Molecules

3-(2-Nitrophenyl)pentanedioic acid possesses a unique combination of functional groups that make it a potentially valuable building block in the synthesis of complex organic molecules. The dicarboxylic acid functionality allows for a variety of chemical transformations, while the 2-nitrophenyl group can be strategically employed for further diversification.

The pentanedioic acid backbone, a derivative of glutaric acid, can serve as a five-carbon linear chain that can be incorporated into larger molecular frameworks. Dicarboxylic acids are versatile precursors in organic synthesis, readily undergoing reactions such as esterification, amidation, and reduction to diols. nova.edu These transformations allow for the elongation of carbon chains and the introduction of new functional groups.

The presence of the 2-nitrophenyl substituent offers several strategic advantages. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the adjacent benzylic position. More importantly, the nitro group can be readily reduced to an amino group. This transformation is a cornerstone of many synthetic pathways, providing a route to various heterocyclic compounds. For instance, the resulting 2-aminophenyl derivative could undergo intramolecular cyclization reactions with the carboxylic acid moieties, or derivatives thereof, to form nitrogen-containing heterocycles, such as quinolones or benzodiazepines, which are prevalent scaffolds in medicinal chemistry. While direct examples using this compound are not available, the synthesis of quinolone derivatives often involves precursors with similar ortho-substituted aniline (B41778) moieties.

Furthermore, the dicarboxylic acid portion of the molecule can be used to construct macrocycles or other complex architectures through sequential or one-pot reactions. The differential reactivity of the two carboxylic acid groups, if achievable, could allow for stepwise functionalization, adding another layer of synthetic control.

Integration into Polymeric and Supramolecular Architectures

While no specific research details the integration of this compound into polymeric or supramolecular structures, its bifunctional nature makes it a suitable candidate for such applications. Dicarboxylic acids are common monomers in the synthesis of polyesters and polyamides through condensation polymerization with diols and diamines, respectively. nova.edu

The incorporation of the this compound monomer into a polymer backbone would introduce the nitrophenyl group as a pendant functionality. This could impart specific properties to the resulting polymer. For example, the nitroaromatic group is known to have interesting photophysical and electronic properties. Polymers containing nitrobenzyl groups have been explored for photo-responsive applications, where the nitro group can be cleaved upon UV exposure. researchgate.net This could potentially be used to create photo-degradable polymers or materials for photolithography.

In the realm of supramolecular chemistry, dicarboxylic acids are excellent building blocks for the construction of hydrogen-bonded networks and metal-organic frameworks (MOFs). The two carboxylic acid groups can form predictable hydrogen-bonding motifs, leading to the self-assembly of tapes, sheets, or more complex three-dimensional structures. The nitrophenyl group could influence the packing of these structures through π-π stacking interactions and could also serve as a site for further functionalization within the supramolecular assembly. The formation of coordination polymers is also a possibility, with the carboxylate groups coordinating to metal centers to form extended networks. acs.org

Design and Synthesis of Derivatives for Specific Chemical Properties (e.g., Ligand Design)

The structure of this compound provides a versatile scaffold for the design and synthesis of derivatives with tailored chemical properties, particularly in the field of ligand design for coordination chemistry. The two carboxylic acid groups can act as binding sites for metal ions. dcu.ieresearchgate.net

By modifying the carboxylic acid groups, for instance, by converting them to esters, amides, or other functional groups, a wide array of derivatives can be accessed. For example, reaction with chiral amines or alcohols could generate chiral ligands for asymmetric catalysis.

The 2-nitrophenyl group is a key feature for derivatization. As mentioned, reduction of the nitro group to an amine would yield a 3-(2-aminophenyl)pentanedioic acid derivative. This new functionality in the ortho position to the phenyl ring, combined with the two carboxylic acid arms, could create a multidentate ligand capable of chelating metal ions. The resulting "pincer-type" or related ligand architectures are of significant interest in catalysis and materials science. The specific coordination geometry would be influenced by the flexibility of the pentanedioic acid chain.

Furthermore, the aromatic amine can be a precursor to a wide range of other functional groups through diazotization reactions, allowing for the introduction of halogens, hydroxyl groups, and other substituents, further tuning the electronic and steric properties of the resulting ligands. The rational design of such ligands is a key aspect of developing catalysts with specific activities and selectivities. nih.gov

Use of Nitrophenylpentanedioic Acid Scaffolds in Target-Oriented Synthesis

In target-oriented synthesis, the goal is to prepare a specific complex molecule, often a natural product or a pharmaceutically active compound. While there are no documented instances of this compound being used as a scaffold in this context, its structure suggests potential applications in diversity-oriented synthesis (DOS). DOS aims to create a library of structurally diverse molecules, which can then be screened for biological activity. nih.govscispace.comcam.ac.uknih.govrsc.org

The 3-aryl-pentanedioic acid framework can be considered a "scaffold" upon which further complexity can be built. The two carboxylic acid groups and the functionalizable nitrophenyl ring provide multiple points for diversification. For example, one could envision a synthetic strategy where the dicarboxylic acid is converted to a cyclic anhydride (B1165640) or imide, which then undergoes various ring-opening reactions with a library of nucleophiles. Simultaneously or sequentially, the nitro group could be transformed into a variety of other functionalities.

This approach would allow for the rapid generation of a collection of related but structurally distinct molecules. Such a library could be valuable in the search for new drug candidates or chemical probes to study biological processes. The rigidity of the phenyl group combined with the flexibility of the glutaric acid chain provides a unique three-dimensional shape space for the resulting molecules. The synthesis of bioactive compounds often relies on the exploration of such diverse chemical scaffolds.

Below is a table summarizing the potential applications based on the structural features of this compound:

Structural FeaturePotential ApplicationRelevant Transformations
Pentanedioic AcidCarbon chain elongation, Polymer backboneEsterification, Amidation, Reduction, Condensation Polymerization
2-Nitrophenyl GroupIntroduction of nitrogen, Heterocycle formationNitro group reduction, Cyclization
Dicarboxylic AcidSupramolecular assembly, Ligand formationHydrogen bonding, Metal coordination
Combined ScaffoldDiversity-oriented synthesisMulti-point derivatization

Q & A

Q. What are the common synthetic routes for 3-(2-Nitrophenyl)pentanedioic acid, and what are their respective yields and purities?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling nitrophenyl groups to a pentanedioic acid backbone. A representative approach includes:

  • Urea-based coupling : Reacting 1,3-dicarboxypropyl precursors with nitrophenyl-containing amines or esters under controlled pH (e.g., 0°C to room temperature), followed by purification via HPLC or silica gel chromatography. Yields range from 57% to 91%, depending on protecting groups (e.g., 4-methoxybenzyl esters) and stoichiometric ratios .
  • Radiolabeling : For imaging applications, iodine-125 or fluorine-18 isotopes are introduced via prosthetic groups (e.g., 4-iodobenzoylamino or 4-fluorobenzoylamino), requiring strict anhydrous conditions and HPLC purification .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Proton and carbon-13 NMR verify structural integrity, with characteristic shifts for nitrophenyl protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 10–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C11_{11}H11_{11}NO6_6, MW 253.21) and isotopic labeling efficiency (e.g., for 18^{18}F or 125^{125}I derivatives) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97%) and resolve enantiomers using chiral stationary phases .

Q. What are the primary biomedical applications of this compound in current research?

Methodological Answer:

  • Prostate-Specific Membrane Antigen (PSMA) Targeting : Derivatives like 18^{18}F-DCFPyL are used in PET/CT imaging for prostate cancer, leveraging the compound’s urea moiety to bind PSMA with high affinity (Ki_i < 1 nM) .
  • Molecular Imaging Probes : Radiolabeled analogs (e.g., 125^{125}I or 18^{18}F) enable tumor detection via SPECT or PET, with tumor-to-background ratios optimized through pharmacokinetic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?

Methodological Answer:

  • Temperature Control : Lowering reaction temperatures (e.g., 0°C) minimizes side reactions during nitrophenyl coupling, enhancing regioselectivity .
  • Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis improves enantiomeric excess (ee > 90%) .
  • Protecting Groups : Tri-p-methoxybenzyl (tri-PMB) esters prevent undesired carboxylate interactions, simplifying purification and increasing yield by 20–30% .

Q. How can discrepancies in reported bioactivity data across studies be addressed?

Methodological Answer:

  • Standardized Assays : Validate PSMA binding affinity using uniform protocols (e.g., competitive inhibition assays with 68^{68}Ga-PSMA-11 as a reference) .
  • Batch Consistency : Characterize compound purity (>98% via HPLC) and confirm absence of regioisomers (e.g., 3- vs. 4-nitrophenyl derivatives) using 2D NMR .
  • In Vivo Correlation : Compare biodistribution data (e.g., %ID/g in tumors) across preclinical models (e.g., LNCaP xenografts) to reconcile conflicting results .

Q. What strategies enhance the compound’s stability and bioavailability for in vivo applications?

Methodological Answer:

  • Prodrug Design : Esterification of carboxylic acid groups (e.g., methyl or ethyl esters) improves membrane permeability, with enzymatic hydrolysis restoring activity in target tissues .
  • Lipid Nanoparticles : Encapsulation in PEGylated liposomes increases plasma half-life from <1 hour to >6 hours, as shown in murine models .
  • Chelator Modification : Introducing mercaptoethyl or cysteine residues enhances metal-binding stability for radiopharmaceuticals (e.g., 99m^{99m}Tc or 177^{177}Lu conjugates) .

Q. How are radiolabeled analogs of this compound designed for molecular imaging?

Methodological Answer:

  • Isotope Selection : 18^{18}F (t1/2_{1/2} = 109.8 min) for PET imaging or 125^{125}I (t1/2_{1/2} = 59.4 days) for longer-term biodistribution studies .
  • Prosthetic Groups : Use N-hydroxysuccinimide (NHS) esters of 4-fluoro/iodo-benzoic acid for efficient radiohalogenation (>70% incorporation) under mild conditions .
  • Quality Control : Validate radiochemical purity (>95%) via radio-TLC and assess stability in human serum (37°C, 24 hours) to ensure clinical suitability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.